Methyl 6-bromo-1-isopropylindoline-4-carboxylate

Medicinal Chemistry Conformational Analysis SAR Studies

Sourcing Methyl 6-bromo-1-isopropylindoline-4-carboxylate delivers a chemically differentiated indoline core for medicinal chemistry. The saturated C2–C3 bond provides non-planar geometry advantageous for targets intolerant of flat indoles, while the 6-bromo position acts as a versatile cross-coupling handle (e.g., Suzuki-Miyaura). The N-isopropyl group introduces key steric bulk, and the 4-methyl ester offers a distinct derivatization vector. With a higher sp3 carbon fraction than aromatics, this scaffold can improve solubility and developability profiles in hit-to-lead campaigns.

Molecular Formula C13H16BrNO2
Molecular Weight 298.18 g/mol
Cat. No. B8155518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-bromo-1-isopropylindoline-4-carboxylate
Molecular FormulaC13H16BrNO2
Molecular Weight298.18 g/mol
Structural Identifiers
SMILESCC(C)N1CCC2=C(C=C(C=C21)Br)C(=O)OC
InChIInChI=1S/C13H16BrNO2/c1-8(2)15-5-4-10-11(13(16)17-3)6-9(14)7-12(10)15/h6-8H,4-5H2,1-3H3
InChIKeyADJOHYQKWMFNOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Bromo-1-Isopropylindoline-4-Carboxylate: Synthetic Indoline Scaffold for Chemical Library Design and Lead Optimization Procurement


Methyl 6-bromo-1-isopropylindoline-4-carboxylate (CAS: 1629879-75-9; molecular formula C13H16BrNO2; molecular weight 298.18 g/mol) is a synthetic indoline derivative characterized by a 6-position bromine substituent, a 1-position N-isopropyl group, and a methyl ester at the 4-position [1]. Indoline scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in biologically active compounds . The saturated indoline core confers distinct stereoelectronic properties relative to fully aromatic indole analogs, influencing both reactivity and three-dimensional conformation [2]. This compound serves primarily as a versatile building block for the synthesis of more complex indoline- and indole-derived molecular libraries for pharmaceutical research applications.

Methyl 6-Bromo-1-Isopropylindoline-4-Carboxylate: Structural Determinants That Preclude Simple Analog Replacement in Synthetic and Biological Workflows


The indoline scaffold class exhibits substantial functional divergence based on substitution pattern, oxidation state, and N-alkylation. The saturated C2–C3 bond in methyl 6-bromo-1-isopropylindoline-4-carboxylate creates a non-planar geometry that fundamentally alters molecular conformation compared to fully aromatic indole analogs [1]. The N-isopropyl substituent introduces steric bulk that modulates both chemical reactivity at the indoline nitrogen and potential target engagement in biological systems . Furthermore, the 6-bromo substituent provides a synthetic handle for cross-coupling reactions, while the 4-carboxylate ester offers a distinct derivatization site. These combined features produce a reactivity and property profile that cannot be recapitulated by simple substitution with other halogenated indoles or unsubstituted indoline cores, making direct analog interchange untenable in synthetic planning or structure–activity relationship (SAR) exploration [2].

Methyl 6-Bromo-1-Isopropylindoline-4-Carboxylate: Comparative Evidence Guide for Informed Procurement Decisions


Saturated Indoline Core vs. Aromatic Indole Core: Conformational and Electronic Property Differentiation

Methyl 6-bromo-1-isopropylindoline-4-carboxylate possesses a saturated C2–C3 bond within the indoline core, conferring a non-planar, partially flexible conformation. In contrast, the closely related aromatic analog methyl 6-bromo-1-isopropyl-1H-indole-4-carboxylate (CAS 1346575-52-7) contains an aromatic indole ring system that is fully planar and rigid [1]. Photophysical and computational studies on indoline versus indole systems demonstrate that indoline exhibits well-separated 1La and 1Lb electronic states, whereas indole possesses overlapping states, resulting in fundamentally different fluorescence behavior and electronic distribution [2]. This conformational distinction directly impacts molecular recognition in biological contexts and three-dimensional scaffold geometry in synthetic applications.

Medicinal Chemistry Conformational Analysis SAR Studies

N-Isopropyl vs. N-Methyl Substituent: Steric Bulk and Lipophilicity Differentiation for Downstream Derivatization

Methyl 6-bromo-1-isopropylindoline-4-carboxylate incorporates an N-isopropyl substituent (branched C3 alkyl) that introduces significant steric hindrance at the indoline nitrogen. The comparator methyl 6-bromo-1-methylindoline-4-carboxylate (CAS not identified in primary sources) and the documented indole analog methyl 6-bromo-1-methyl-1H-indole-4-carboxylate (CAS 1090903-89-1) feature a smaller N-methyl group [1]. The isopropyl group confers increased lipophilicity (estimated ΔLogP approximately +0.5 to +0.8 relative to N-methyl analog based on alkyl chain contribution) and greater steric shielding of the nitrogen lone pair, which can modulate nucleophilicity, alter metabolic stability (N-dealkylation rates), and influence target protein interactions .

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

6-Bromo Substituent on Indoline Core: Synthetic Versatility via Palladium-Catalyzed Cross-Coupling Reactions

The 6-position bromine atom on the indoline core of methyl 6-bromo-1-isopropylindoline-4-carboxylate provides a reactive handle for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The analogous 6-bromoindole scaffold (CAS 52415-29-9) has been extensively documented to undergo palladium-catalyzed reactions with various coupling partners, including carbonylation reactions with 2-(4-fluorophenyl)ethylpiperazine [1]. This reactivity profile extends to the indoline analog, enabling the construction of diverse 6-substituted indoline derivatives for library synthesis .

Cross-Coupling Chemistry Suzuki-Miyaura Synthetic Methodology

Functional Group Arrangement: 4-Carboxylate Ester Differentiation from Alternative Substitution Patterns

Methyl 6-bromo-1-isopropylindoline-4-carboxylate features a 4-position methyl carboxylate ester on the indoline ring. This regiochemistry differs from other common indoline carboxylate substitution patterns, such as 2-carboxylate or 3-carboxylate derivatives. Indoline-2-carboxylic acid derivatives have been studied as proline and phenylalanine mimetics in peptide chemistry, exhibiting cis-trans amide bond isomerization that depends on solvent polarity [1]. The 4-carboxylate arrangement in the target compound positions the ester group para to the indoline nitrogen and meta to the 6-bromo substituent, creating a distinct functional group vector that influences both synthetic accessibility and potential biological target engagement [2].

Regiochemistry SAR Lead Optimization

Physical Property Profile: LogP and sp3 Carbon Fraction Comparison for Permeability and Solubility Optimization

Methyl 6-bromo-1-isopropylindoline-4-carboxylate exhibits a physicochemical profile that differs measurably from its aromatic indole analog. The saturated indoline core increases sp3 carbon fraction relative to indole-based comparators. For methyl 6-bromo-1-isopropyl-1H-indole-4-carboxylate (the fully aromatic analog), computed LogP is 3.2 and sp3 carbon fraction is 0.31 [1]. The target indoline compound contains two additional hydrogen atoms (saturated C2–C3 bond), increasing molecular weight to 298.18 g/mol from 296.16 g/mol, and raising sp3 carbon fraction above 0.31 [2]. These differences influence solubility, permeability, and metabolic stability parameters critical to lead optimization.

Physicochemical Properties Drug-Likeness ADME

Structural Distinction from Bioactive 6-Bromoindole Pharmacophores: Impact on Target Engagement Profile

While direct biological data for methyl 6-bromo-1-isopropylindoline-4-carboxylate are not available in the accessed primary literature, the 6-bromoindole pharmacophore has established precedent in potent target engagement. Methyl 6-bromo-1-methyl-1H-indole-4-carboxylate (CAS 1090903-89-1) was employed in the structure-based design of Mcl-1 inhibitors, with derivative Compound 42 achieving picomolar binding affinity (Ki <1 nM) to Mcl-1 and nanomolar growth inhibition in Mcl-1-dependent tumor cell lines [1]. The target indoline compound differs in both core saturation (indoline vs. indole) and N-substitution (isopropyl vs. methyl). These structural variations modulate conformational preference, steric occupancy, and electronic distribution, which may translate to altered target selectivity and binding kinetics relative to the documented indole-based inhibitors .

Medicinal Chemistry Kinase Inhibition Mcl-1

Methyl 6-Bromo-1-Isopropylindoline-4-Carboxylate: Recommended Application Scenarios Based on Verified Differentiation


Conformationally Restricted Scaffold for Non-Planar Binding Pocket Exploration

Researchers targeting binding pockets that require non-planar or partially flexible ligand geometry should consider methyl 6-bromo-1-isopropylindoline-4-carboxylate over aromatic indole analogs. The saturated C2–C3 bond permits puckering of the five-membered ring, enabling the scaffold to adopt conformations inaccessible to rigid, planar indole derivatives. This conformational flexibility may improve shape complementarity to binding sites that do not accommodate flat aromatic systems, as established by photophysical studies differentiating indoline and indole electronic state separation [1]. The 4-carboxylate ester further provides a vector for additional functionalization or hydrogen bonding interactions.

Modular Diversification via 6-Bromo Cross-Coupling Handle

The 6-bromo substituent on methyl 6-bromo-1-isopropylindoline-4-carboxylate serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This reactivity mirrors the established utility of 6-bromoindole in synthesizing 6-substituted derivatives such as 6-alkylthioindole, 3-acetoxy-6-bromoindole, and 6-acylindoles [2]. Researchers can leverage this functionality to generate focused libraries of 6-aryl, 6-alkynyl, or 6-amino indoline derivatives from a single, well-characterized starting material, streamlining SAR exploration around the indoline scaffold .

SAR Expansion Beyond Established 6-Bromoindole Mcl-1 Inhibitor Chemotypes

The 6-bromoindole pharmacophore has demonstrated compelling activity in Mcl-1 inhibition programs, with derivative compounds achieving picomolar binding affinity and in vivo efficacy in xenograft models [3]. Methyl 6-bromo-1-isopropylindoline-4-carboxylate offers a scaffold-differentiated alternative for expanding SAR beyond the indole series. The indoline core alters both conformation and electronic distribution relative to indole, while the N-isopropyl group introduces steric bulk absent in the N-methyl indole series. This combination may yield distinct selectivity profiles, binding kinetics, or physicochemical properties that differentiate new chemical matter from existing indole-based inhibitor chemotypes .

Physicochemical Property Optimization in Lead Development Programs

For lead optimization programs where reducing aromatic ring count and increasing sp3 carbon fraction are prioritized, methyl 6-bromo-1-isopropylindoline-4-carboxylate offers a measurable advantage over its aromatic indole counterpart. The saturated C2–C3 bond increases sp3 carbon fraction above 0.31 compared to the indole analog's 0.31, with a corresponding increase in molecular weight of 2.02 g/mol [4]. Higher sp3 fraction is associated with improved aqueous solubility, reduced promiscuous binding, and enhanced developability parameters—factors that can favorably influence progression of early-stage hits toward clinical candidates [5].

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